molecular formula C21H19FN4O3S B2837636 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide CAS No. 1251632-70-8

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide

Cat. No.: B2837636
CAS No.: 1251632-70-8
M. Wt: 426.47
InChI Key: XYLWPFRDAAIAAP-UHFFFAOYSA-N
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Description

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Kinase Inhibition

  • Src Kinase Inhibitory and Anticancer Activities : Derivatives similar to the specified compound, specifically thiazolyl N-benzyl-substituted acetamide derivatives, have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. For example, compounds exhibiting selective inhibition of Src kinase showed potential therapeutic applications in cancer treatment due to their ability to inhibit cell proliferation in various carcinoma cell lines, highlighting the role of structural components similar to those found in the specified compound in medicinal chemistry (Asal Fallah-Tafti et al., 2011).

Antimicrobial and Insecticidal Activities

  • Insecticidal Assessment Against Cotton Leafworm : Research into heterocycles incorporating a thiadiazole moiety, similar to part of the chemical structure of the specified compound, has shown potential insecticidal activity against pests like the cotton leafworm. This suggests applications in agricultural chemistry for the development of new pesticides or insecticides (A. Fadda et al., 2017).

Imaging and Diagnostic Applications

  • Radioligand for Imaging with PET : Compounds structurally related to the one , especially those incorporating fluorine atoms and specific heterocyclic structures, have been used in the synthesis of selective radioligands for positron emission tomography (PET) imaging. These studies underline the potential of such compounds in diagnostic imaging, particularly in identifying and quantifying biological targets in various diseases (F. Dollé et al., 2008).

Anti-Cancer Research

  • Anti-Lung Cancer Activity : Novel fluoro-substituted compounds have shown promise in anti-cancer research, particularly against lung cancer. The incorporation of fluorine and specific structural moieties into these compounds has been associated with anticancer activity at low concentrations, suggesting a potential pathway for therapeutic applications in oncology (A. G. Hammam et al., 2005).

Anti-Breast Cancer Agents

  • Thiadiazoles and Pyrazolines as Anti-Breast Cancer Agents : The synthesis of novel thiadiazoles and pyrazolines, bearing pyrido[2,3-d]pyrimidinone moiety, indicates the exploration of these compounds for their potential anti-breast cancer activity. This research suggests the role of specific structural features in modulating biological activity, potentially leading to new treatments for breast cancer (S. M. Gomha et al., 2017).

Properties

IUPAC Name

2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-15-7-9-17(10-8-15)24-20(27)13-25-14-26(18-5-2-4-16(22)12-18)21-19(30(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLWPFRDAAIAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.